An In-depth Technical Guide on [2,3'-Bipyridin]-2'-amine: Chemical Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide on [2,3'-Bipyridin]-2'-amine: Chemical Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
[2,3'-Bipyridin]-2'-amine is a heterocyclic organic compound belonging to the aminobipyridine family. This class of molecules is of significant interest in medicinal chemistry and materials science due to the versatile coordination properties of the bipyridine scaffold and the potential for biological activity conferred by the amino group. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential synthetic routes for [2,3'-Bipyridin]-2'-amine. Due to the limited availability of experimental data for this specific isomer, this guide also includes comparative data from closely related aminobipyridine isomers to provide a broader context. Furthermore, potential applications in drug development are discussed based on the known biological activities of analogous compounds.
Chemical Structure and Identification
[2,3'-Bipyridin]-2'-amine consists of a pyridine ring and a 2-aminopyridine ring linked at the 2 and 3' positions, respectively. The presence of the amino group and the nitrogen atoms in the pyridine rings make it a potential ligand for metal coordination and a candidate for biological evaluation.
Chemical Structure:
Table 1: Chemical Identifiers for [2,3'-Bipyridin]-2'-amine
| Identifier | Value |
| IUPAC Name | [2,3'-Bipyridin]-2'-amine |
| Molecular Formula | C₁₀H₉N₃ |
| Molecular Weight | 171.20 g/mol |
| Canonical SMILES | C1=CC=NC(=C1)C2=C(C=CC=N2)N |
| InChI Key | (Unavailable) |
| CAS Number | (Unavailable) |
Physicochemical Properties
Table 2: Comparison of Physicochemical Properties of Aminobipyridine Isomers
| Property | [2,3'-Bipyridin]-2'-amine (Predicted) | [2,2'-Bipyridin]-3-amine[1] | [2,2'-Bipyridin]-4-amine[2] | [2,3'-Bipyridin]-6'-amine |
| Molecular Weight ( g/mol ) | 171.20 | 171.20 | 171.20 | 171.20 |
| Boiling Point (°C) | Not available | 354.95[1] | 403.90[2] | Not available |
| Melting Point (°C) | Not available | Not available | 128.00[2] | Not available |
| LogP (Predicted) | Not available | Not available | Not available | Not available |
| Purity (%) | Min. 95% | >95% | >98% | >95% |
Spectroscopic Data
Specific spectroscopic data (NMR, IR, Mass Spectrometry) for [2,3'-Bipyridin]-2'-amine is not publicly available. The following sections provide expected spectral characteristics based on the analysis of related aminobipyridine structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically between 7.0 and 9.0 ppm) corresponding to the protons on the two pyridine rings. The protons of the amino group would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will display ten signals for the ten carbon atoms in the aromatic rings. The chemical shifts will be influenced by the positions of the nitrogen atoms and the amino group.
Infrared (IR) Spectroscopy
The IR spectrum of [2,3'-Bipyridin]-2'-amine is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and the aromatic C-H and C=C/C=N stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (approximately 171.20). Fragmentation patterns would involve the loss of small molecules like HCN or NH₃.
Synthesis and Experimental Protocols
A specific, validated synthetic protocol for [2,3'-Bipyridin]-2'-amine is not detailed in the available literature. However, a plausible synthetic strategy can be devised based on established cross-coupling methodologies for the formation of C-C and C-N bonds in heterocyclic systems. The two most common and effective methods for the synthesis of bipyridines are the Suzuki-Miyaura coupling and for amination, the Buchwald-Hartwig amination.
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling followed by Buchwald-Hartwig Amination
This two-step approach is a versatile method for the synthesis of aminobipyridines.
Experimental Protocol for Suzuki-Miyaura Coupling (General)
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To a solution of 2-bromopyridine (1.0 eq) and 3-pyridylboronic acid (1.2 eq) in a mixture of toluene and water (4:1) is added sodium carbonate (2.0 eq).
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The mixture is degassed with argon for 15-20 minutes.
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Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the reaction mixture is heated to reflux for 12-24 hours.
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After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the organic layer is separated.
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The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography to afford [2,3'-bipyridine].
Experimental Protocol for Buchwald-Hartwig Amination (General)[3][4][5][6][7]
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A solution of the 2'-halo-[2,3'-bipyridine] (1.0 eq), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., sodium tert-butoxide, 1.4 eq) in an anhydrous solvent (e.g., toluene or dioxane) is prepared in a sealed tube.
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The amine source (e.g., ammonia or a protected amine, 1.2 eq) is added.
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The reaction mixture is heated at 80-120 °C for 12-24 hours.
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After cooling, the reaction is quenched with water and extracted with an organic solvent.
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The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.
Potential Applications in Drug Development
While there is no specific biological activity reported for [2,3'-Bipyridin]-2'-amine, the broader class of aminobipyridines and bipyridines has shown a wide range of pharmacological activities.[3] These compounds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with various biological targets.
Potential Therapeutic Areas:
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Anticancer Agents: Many bipyridine derivatives have been investigated for their antitumor properties, which are often associated with their ability to chelate metal ions that are essential for tumor growth or to intercalate with DNA.
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Antimicrobial Agents: The bipyridine scaffold is present in several compounds with antibacterial and antifungal activities.
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Enzyme Inhibitors: The amino and pyridine functionalities can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes, leading to their inhibition.
Conclusion
[2,3'-Bipyridin]-2'-amine is a molecule with significant potential for applications in both medicinal chemistry and materials science. While detailed experimental data for this specific isomer is currently scarce, this guide provides a foundational understanding of its structure, predicted properties, and plausible synthetic routes. The versatile nature of the aminobipyridine scaffold suggests that [2,3'-Bipyridin]-2'-amine and its derivatives are promising candidates for the development of novel therapeutic agents. Further research is warranted to synthesize this compound and thoroughly evaluate its physicochemical and biological properties.

